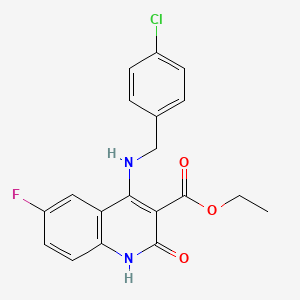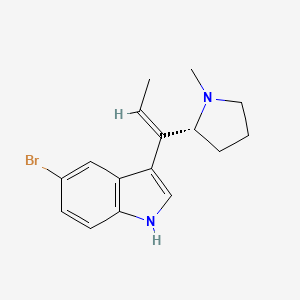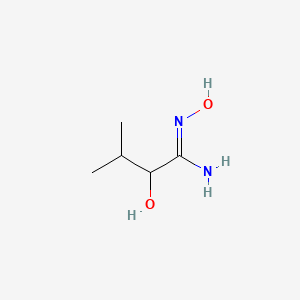
N',2-dihydroxy-3-methylbutanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,2-dihydroxy-3-methylbutanimidamide is a chemical compound with the molecular formula C5H12N2O2. It is known for its unique structure, which includes an amidine derivative, a primary amine, two hydroxyl groups, and a secondary alcohol
Métodos De Preparación
The synthesis of N’,2-dihydroxy-3-methylbutanimidamide involves several steps. One common method includes the reaction of 3-methyl-2-butanone with hydroxylamine to form an oxime, followed by reduction to the corresponding amine. The amine is then reacted with formic acid to yield the desired compound . Industrial production methods may vary, but they typically involve similar reaction pathways with optimized conditions for large-scale synthesis.
Análisis De Reacciones Químicas
N’,2-dihydroxy-3-methylbutanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The primary amine group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
Aplicaciones Científicas De Investigación
N’,2-dihydroxy-3-methylbutanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceutical intermediates
Mecanismo De Acción
The mechanism of action of N’,2-dihydroxy-3-methylbutanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating metabolic and signaling pathways .
Comparación Con Compuestos Similares
N’,2-dihydroxy-3-methylbutanimidamide can be compared with similar compounds such as 2,4-dihydroxy-3,3-dimethyl-butyrate and other hydroxy fatty acids. These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of N’,2-dihydroxy-3-methylbutanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Conclusion
N’,2-dihydroxy-3-methylbutanimidamide is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C5H12N2O2 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
N',2-dihydroxy-3-methylbutanimidamide |
InChI |
InChI=1S/C5H12N2O2/c1-3(2)4(8)5(6)7-9/h3-4,8-9H,1-2H3,(H2,6,7) |
Clave InChI |
JRSZQLQXQAIFFO-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)C(/C(=N/O)/N)O |
SMILES canónico |
CC(C)C(C(=NO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


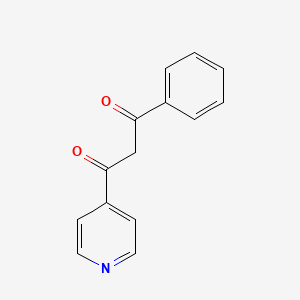
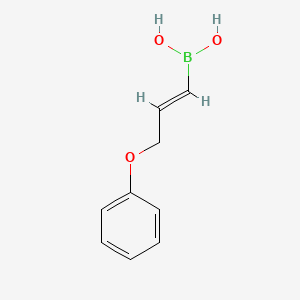
![3-(4-ethoxyphenyl)-1-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119845.png)

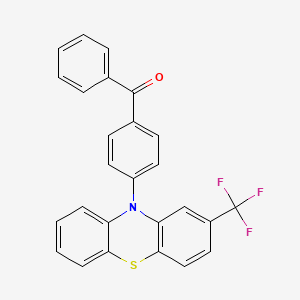

![[4-(4-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B14119860.png)
![4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B14119863.png)
![4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile](/img/structure/B14119867.png)

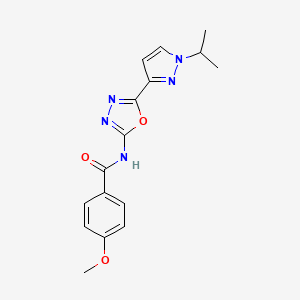
![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14119905.png)
